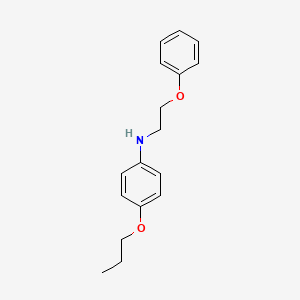![molecular formula C13H16N2O2 B7559219 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid, commonly known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), a neurotransmitter that reduces the activity of neurons in the brain. Gabapentin is a prescription-only drug and should only be used under the supervision of a medical professional.
Mecanismo De Acción
Gabapentin's mechanism of action is not fully understood, but it is believed to work by increasing 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid levels in the brain. 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid is a neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. Gabapentin may also work by reducing the release of glutamate, an excitatory neurotransmitter that can cause seizures and neuropathic pain.
Biochemical and Physiological Effects:
Gabapentin has been shown to have several biochemical and physiological effects. Gabapentin has been shown to reduce the release of glutamate, an excitatory neurotransmitter that can cause seizures and neuropathic pain. Gabapentin has also been shown to increase the levels of 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid in the brain, leading to a calming effect. Gabapentin has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gabapentin has several advantages and limitations for lab experiments. Gabapentin is a well-tolerated drug with a low risk of toxicity. Gabapentin is also available in both oral and intravenous formulations, allowing for flexibility in dosing. However, Gabapentin has a short half-life, which may require frequent dosing in some experiments. Gabapentin may also have variable absorption and bioavailability, which may affect its efficacy in some experiments.
Direcciones Futuras
Gabapentin has several potential future directions for research. Gabapentin may be studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin may also be studied for its potential use in treating other medical conditions, such as chronic pain and migraine headaches. Additionally, Gabapentin may be studied for its potential use in combination with other drugs, such as opioids, to enhance their efficacy and reduce their side effects.
Conclusion:
Gabapentin is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin works by increasing 2-[(4-Cyanophenyl)methyl-propylamino]acetic acid levels in the brain, leading to a calming effect. Gabapentin has several advantages and limitations for lab experiments and has several potential future directions for research. Gabapentin should only be used under the supervision of a medical professional.
Métodos De Síntesis
Gabapentin was first synthesized in 1977 by the pharmaceutical company Parke-Davis. The synthesis of Gabapentin involves the reaction of 1,2-diaminopropane with cyanoacetic acid, followed by the addition of an isobutyl side chain. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Gabapentin has been extensively studied for its efficacy in treating various medical conditions. Gabapentin is commonly used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin has also been studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol dependence.
Propiedades
IUPAC Name |
2-[(4-cyanophenyl)methyl-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-7-15(10-13(16)17)9-12-5-3-11(8-14)4-6-12/h3-6H,2,7,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCSLLPXUAOVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Cyanophenyl)methyl-propylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)


![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)
![2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)
![2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)